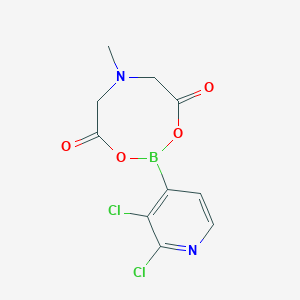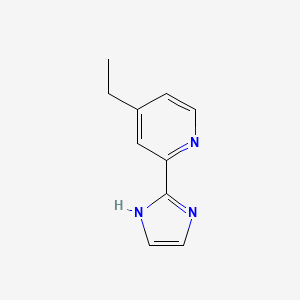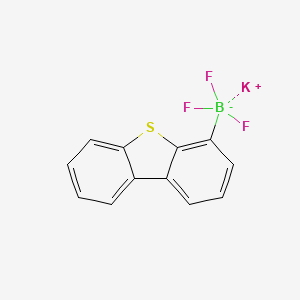
2,3-Dichloropyridine-4-boronic acid mida ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloropyridine-4-boronic acid mida ester is a chemical compound with the empirical formula C10H9BCl2N2O4 and a molecular weight of 302.91 g/mol . This compound is a boronic acid derivative, specifically a MIDA (N-methyliminodiacetic acid) ester, which is known for its stability and utility in various chemical reactions .
準備方法
The synthesis of 2,3-Dichloropyridine-4-boronic acid MIDA ester typically involves the reaction of 2,3-dichloropyridine-4-boronic acid with N-methyliminodiacetic acid anhydride (MIDA anhydride) under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
化学反応の分析
2,3-Dichloropyridine-4-boronic acid MIDA ester undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation and Reduction: It can undergo oxidation to form the corresponding boronic acid or reduction to form the corresponding boronate ester.
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
科学的研究の応用
2,3-Dichloropyridine-4-boronic acid MIDA ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Dichloropyridine-4-boronic acid MIDA ester involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions . The boronic acid moiety interacts with the metal catalyst, while the MIDA ester provides stability and solubility in organic solvents . This interaction enhances the efficiency and selectivity of the reactions .
類似化合物との比較
2,3-Dichloropyridine-4-boronic acid MIDA ester is unique due to its stability and versatility in chemical reactions. Similar compounds include:
2-Chloropyridine-3-boronic acid MIDA ester: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
2,6-Dichloropyridinyl-4-boronic acid pinacol ester: This compound has a different ester group (pinacol ester) and a different substitution pattern.
Phenylboronic acid MIDA ester: This compound has a phenyl group instead of a pyridine ring.
These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound .
特性
IUPAC Name |
2-(2,3-dichloropyridin-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BCl2N2O4/c1-15-4-7(16)18-11(19-8(17)5-15)6-2-3-14-10(13)9(6)12/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCTWCKWACJNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BCl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-1-(2-methylquinolin-6-yl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204419.png)










